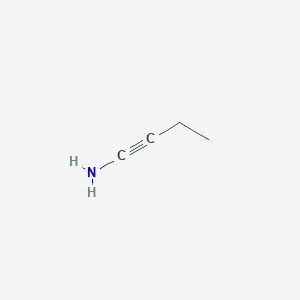








|
REACTION_CXSMILES
|
[NH2:1][C:2]#[C:3][CH2:4][CH3:5].CCO[C:9]([CH3:11])=O.[CH3:12][CH2:13][CH2:14][CH2:15]CC.[CH2:18]1COCC1>Cl[Cu]>[CH3:18][C:9]1([CH3:11])[CH:15]=[CH:14][C:13]2[C:2](=[CH:3][CH:4]=[CH:5][CH:12]=2)[NH:1]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC#CCC
|
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(NC2=CC=CC=C2C=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13 g | |
| YIELD: PERCENTYIELD | 60% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |